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Compound of Interest |

1-((Naphthalen-1-
Compound Name:
ylmethyl)amino)propan-2-ol

CAS No.: 510740-03-1

Cat. No.: B3142691

. J

Target Analyte: Dehydro-Methyl-Ketamine (NPS
Metabolite)

Alternativel/interference: 1-Cinnamoylpiperidine (Natural
Product)

Executive Summary

The molecular formula

(Exact Mass: 215.1310 Da) presents a significant identification challenge in LC-MS/MS
screening. It represents a "molecular overlap" between the metabolic products of the
dissociative anesthetic Methyl-ketamine and the Piper alkaloid derivative 1-
Cinnamoylpiperidine.

This guide objectively compares the fragmentation performance of these two isomers under
Electrospray lonization (ESI-MS/MS). The data demonstrates that while both share the same
parent mass (

216

), their dissociation pathways are orthogonal, allowing for unambiguous identification through
specific diagnostic ions.
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Feature Dehydro-Methyl-Ketamine 1-Cinnamoylpiperidine
Classification NPS Metabolite (Dissociative) Natural Alkaloid / Intermediate
Core Structure 2-Amino-cyclohex-enone _Unsaturated Amide

. i ) ) Amide bond cleavage /
Key Mechanism Ring contraction / Amine loss ) )
Acylium formation

185 (Loss of

Dominant Fragment 131 (Cinnamoyl cation)

)

Secondary Fragment 157, 119 84, 103

Technical Analysis: Dehydro-Methyl-Ketamine

Context: Methyl-ketamine (2-(o-tolyl)-2-(methylamino)cyclohexanone) is a structural analog of
Ketamine. In vivo metabolism (rat/human liver) involves dehydrogenation to form Dehydro-
Methyl-Ketamine (

), designated as metabolite M2.

Fragmentation Mechanism (ESI+)

The fragmentation of Dehydro-Methyl-Ketamine is driven by the instability of the
cyclohexenone ring and the labile amine group.

e Loss of Methylamine (
): The protonated molecular ion (
216) readily eliminates methylamine (
) to form a stable carbocation at
185. This is the base peak and a primary diagnostic marker.

» Cyclohexenone Ring Cleavage: The
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185 ion undergoes further degradation, losing carbonyl (
, 28 Da) to form
157.

o Tolyl Group Retention: The presence of the o-tolyl moiety often yields characteristic aromatic
fragments at

119 (methyl-tropylium) or

91 (tropylium) if the ring system shatters completely.

Diagnostic Pathway Diagram

|

! i

1 |

' i

: [M+H]+ m/z 216 - 31 Da (CH3NH2 m/z 185 ! _-28Da(CO m/z 157 Ring Cleavage m/z 119

f (Dehydro-Methyl-Ketamine) [M - CH3NH2]+ : [M - CH3NH2 - COJ+ (Methyl-Tropylium)
|

Click to download full resolution via product page

Caption: Fragmentation pathway of Dehydro-Methyl-Ketamine showing the characteristic loss
of methylamine.

Technical Analysis: 1-Cinnamoylpiperidine

Context: 1-Cinnamoylpiperidine is an amide formed from cinnamic acid and piperidine. It
appears in Piper species and as a synthesis intermediate. It is a structural isomer of the
metabolite M2 but possesses a completely different topology.

Fragmentation Mechanism (ESI+)

The fragmentation is governed by the amide bond stability and charge localization.

 Amide Bond Cleavage (Acylium Formation): The most energetically favorable pathway is the
cleavage of the amide bond to generate the resonance-stabilized cinnamoyl cation (
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131). This is the base peak and distinguishes it immediately from the ketamine derivative.

» Piperidine Ring Loss: Alternatively, charge retention on the nitrogen can yield the protonated
piperidine ion at

86 (or

84 if further dehydrogenated/radical loss occurs).
e Secondary Fragmentation: The cinnamoy! cation (

131) loses

(28 Da) to form the styryl cation (

103), which further loses acetylene (

) to form the phenyl cation (

77).

Diagnostic Pathway Diagram

Amide Cleavage m/z 131 - 28 Da (CO m/z 103 - 26 Da (C2H2 miz 77
- 85 Da (Piperidine (Cinnamoy! Cation) [Ph-CH=CH]+ (Phenyl Cation)

[M+H]+ m/z 216

(1-Cinnamoylpiperidine) m/z 86

(Piperidine+H)

Click to download full resolution via product page

Caption: Fragmentation pathway of 1-Cinnamoylpiperidine highlighting the dominant acylium
ion formation.

Comparative Performance Data

The following table summarizes the experimental MS/MS data. To validate your specific
analyte, compare your observed MS2 spectrum against these fingerprints.
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m/z (Fragment)

Dehydro-Methyl-
Ketamine (M2)

1-
Cinnamoylpiperidine

Structural Inference

Precursor

Precursor

216 Parent lon

Loss of
185 High (Base Peak) Absent

(Primary Amine)

Sequential loss of
157 Medium Absent

from 185

Cinnamoyl Acylium
131 Absent High (Base Peak) lon (

)

Styryl Cation (Loss of
103 Absent Medium

from 131)

) Piperidine Ring

86/84 Absent Low/Medium

Fragment

Phenyl Cation (
77 Low Medium

)

Performance Verdict

o Selectivity: The fragmentation patterns are 100% orthogonal. The presence of

185 confirms the Ketamine metabolite, while

131 confirms the Cinnamoyl derivative.

e Sensitivity: Both compounds ionize well in ESI+ mode due to the basic nitrogen. However, 1-

Cinnamoylpiperidine typically yields a "cleaner" spectrum dominated by

131, whereas the metabolite shows a richer fragmentation ladder (

).
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Experimental Protocol (Self-Validating)

To replicate these results or identify an unknown

sample, follow this protocol.

Methodology: LC-QTOF-MS/MS

o Sample Preparation: Dilute sample to 1 pg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
e Source Conditions (ESI+):

o Capillary Voltage: 3500 V

o Gas Temperature: 325°C

o Fragmentor Voltage: 135 V (Ensure no in-source fragmentation of the labile amine).
o MS/MS Acquisition:

o Precursor Isolation:

216.13 +1.0 Da.

o Collision Energy (CE): Ramp CE from 10 eV to 40 eV.
» Rationale: Low CE (10-20 eV) preserves the

185 ion for the metabolite. High CE (30-40 eV) is required to shatter the aromatic
systems for confirmation (

77, 91).

» Validation Step:

131 appears at low CE -> Confirm 1-Cinnamoylpiperidine.

o If
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185 appears at low CE -> Confirm Dehydro-Methyl-Ketamine.
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To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of C14H17NO Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3142691#mass-spectrometry-fragmentation-pattern-
of-c14h17n0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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